An In-depth Technical Guide to 4-Chloro-2-isopropylpyrimidin-5-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-Chloro-2-isopropylpyrimidin-5-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-Chloro-2-isopropylpyrimidin-5-amine, a substituted pyrimidine of significant interest to researchers and professionals in drug discovery and development. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and data from closely related analogues to present a robust working guide. We will delve into its chemical structure, a proposed synthetic pathway with detailed protocols, predicted physicochemical properties, and a thorough spectroscopic analysis.
Introduction: The Significance of the Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The subject of this guide, 4-Chloro-2-isopropylpyrimidin-5-amine, possesses a unique combination of functional groups: a reactive chlorine atom at the 4-position, a sterically influential isopropyl group at the 2-position, and a nucleophilic amine at the 5-position. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Chloro-2-isopropylpyrimidin-5-amine is characterized by a pyrimidine ring substituted with a chloro group, an isopropyl group, and an amino group at positions 4, 2, and 5, respectively.
Caption: Chemical structure of 4-Chloro-2-isopropylpyrimidin-5-amine.
Based on the analysis of structurally similar compounds, the following physicochemical properties for 4-Chloro-2-isopropylpyrimidin-5-amine are predicted:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₀ClN₃ | Based on atom count. |
| Molecular Weight | 171.63 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical for similar aminopyrimidine derivatives. |
| Melting Point | 120-135 °C | Inferred from related chloro- and amino-substituted pyrimidines. |
| Boiling Point | > 300 °C (decomposes) | High due to polarity and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The amine and nitrogen heterocycle suggest some polarity, while the isopropyl and chloro groups add nonpolar character. |
| CAS Number | Not assigned | As of the last search, a specific CAS number for this compound has not been identified. A closely related compound, 4-Chloro-N-isopropyl-5-methylpyrimidin-2-amine, has the CAS number 1289388-02-8.[2] |
Proposed Synthesis Pathway and Experimental Protocols
A plausible and efficient synthesis of 4-Chloro-2-isopropylpyrimidin-5-amine can be envisioned in a multi-step process starting from a readily available precursor. The key strategic step is the reduction of a 5-nitro group to the corresponding 5-amino group, a well-documented transformation in pyrimidine chemistry.[3]
Caption: Proposed synthetic workflow for 4-Chloro-2-isopropylpyrimidin-5-amine.
Step 1: Nitration of 2-Isopropyl-4-hydroxypyrimidine
Causality: The pyrimidine ring is activated towards electrophilic substitution by the hydroxyl group at the 4-position, directing the nitration to the 5-position. The use of a nitrating mixture of nitric and sulfuric acid is a standard and effective method for this transformation.[4]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 2-isopropyl-4-hydroxypyrimidine (10 g, 0.072 mol) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-isopropyl-5-nitro-4-hydroxypyrimidine.
Step 2: Chlorination of 2-Isopropyl-5-nitro-4-hydroxypyrimidine
Causality: Phosphorus oxychloride (POCl₃) is a standard reagent for converting hydroxypyrimidines to their corresponding chloropyrimidines.[5][6] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-isopropyl-5-nitro-4-hydroxypyrimidine (10 g, 0.054 mol) and phosphorus oxychloride (50 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-2-isopropyl-5-nitropyrimidine.
Step 3: Reduction of 4-Chloro-2-isopropyl-5-nitropyrimidine
Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon is a clean and efficient method.[3] Alternatively, reduction with a metal in acidic or neutral media, such as iron powder in the presence of ammonium chloride, is a cost-effective and reliable method.[7]
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-chloro-2-isopropyl-5-nitropyrimidine (5 g, 0.025 mol) in methanol (100 mL) in a hydrogenation vessel.
-
Add 10% palladium on carbon (0.5 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford pure 4-Chloro-2-isopropylpyrimidin-5-amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 | Singlet | 1H | C6-H | The lone proton on the pyrimidine ring is expected to be deshielded by the adjacent nitrogen atoms and the chloro group. |
| ~ 4.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are typically broad and their chemical shift can vary with solvent and concentration. |
| ~ 3.1 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will be split into a septet by the six equivalent methyl protons. |
| ~ 1.3 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl substituent will appear as a doublet due to coupling with the methine proton. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C2 | The carbon atom attached to two nitrogen atoms and the isopropyl group will be significantly deshielded. |
| ~ 155 | C4 | The carbon atom bonded to a nitrogen and a chlorine atom will appear downfield. |
| ~ 140 | C6 | The carbon bearing the lone proton. |
| ~ 125 | C5 | The carbon attached to the amino group will be shielded relative to the other ring carbons. |
| ~ 35 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~ 22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3200 | N-H stretch | Characteristic sharp peaks for the primary amine. |
| 3100-3000 | C-H stretch (aromatic) | Aromatic C-H stretching of the pyrimidine ring. |
| 2980-2850 | C-H stretch (aliphatic) | Aliphatic C-H stretching of the isopropyl group. |
| ~ 1640 | N-H bend | Scissoring vibration of the primary amine. |
| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~ 1100 | C-Cl stretch | Characteristic absorption for an aryl chloride. |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 171/173 | [M]⁺ and [M+2]⁺ |
| 156/158 | [M-CH₃]⁺ |
| 136 | [M-Cl]⁺ |
Potential Applications in Drug Discovery
Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various interactions with biological macromolecules.[1] The presence of a reactive chlorine atom at the 4-position of 4-Chloro-2-isopropylpyrimidin-5-amine makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, to build molecular complexity and explore structure-activity relationships (SAR).
The 5-amino group can also be further functionalized, for instance, through acylation or by serving as a key building block in the construction of fused heterocyclic systems. The 2-isopropyl group provides steric bulk, which can influence the molecule's binding conformation and selectivity for a particular target. Given these features, 4-Chloro-2-isopropylpyrimidin-5-amine is a promising starting material for the synthesis of libraries of compounds to be screened against various therapeutic targets, such as kinases, proteases, and other enzymes implicated in disease.
Caption: Logical workflow for the utility of 4-Chloro-2-isopropylpyrimidin-5-amine in drug discovery.
Conclusion
4-Chloro-2-isopropylpyrimidin-5-amine represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Although detailed experimental data for this specific molecule is not yet widely published, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and utilization in research and development. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted spectroscopic data offer a clear roadmap for the structural elucidation of this compound and its derivatives. As the exploration of chemical space for new drug candidates continues, intermediates like 4-Chloro-2-isopropylpyrimidin-5-amine will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
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